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Compound of Interest

Compound Name: Anthrarufin

Cat. No.: B121750 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of

Anthrarufin (1,5-dihydroxyanthraquinone), a key organic compound with applications in dye

synthesis and potential pharmacological activities.[1][2][3] A thorough understanding of its

spectral characteristics is fundamental for its identification, characterization, and quality control

in research and development. This document outlines the Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data of Anthrarufin,

complete with experimental protocols and logical workflows.

Chemical Structure
Anthrarufin, with the molecular formula C₁₄H₈O₄, is a dihydroxyanthraquinone characterized

by a fused three-ring aromatic system with two hydroxyl groups at the 1 and 5 positions and

two ketone groups at the 9 and 10 positions.[1]

Systematic Name: 1,5-dihydroxyanthracene-9,10-dione[1] CAS Number: 117-12-4[1] Molecular

Weight: 240.21 g/mol [1][4]

Spectroscopic Data
The following sections present a summary of the key spectroscopic data for Anthrarufin.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed information about the hydrogen and carbon framework of

a molecule. For Anthrarufin, the spectra are characterized by signals in the aromatic region for

¹H NMR and a set of distinct signals for the aromatic and carbonyl carbons in ¹³C NMR.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Anthrarufin
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Technique Nucleus
Chemical Shift (δ) in

ppm
Assignment

¹H NMR ¹H ~12.5 (s, 2H)

Intramolecularly

hydrogen-bonded

hydroxyl protons (1-

OH, 5-OH)

~7.9 (d, 2H)
Protons at positions 4

and 8

~7.7 (t, 2H)
Protons at positions 3

and 7

~7.3 (d, 2H)
Protons at positions 2

and 6

¹³C NMR ¹³C ~190
Carbonyl carbons (C-

9, C-10)

~162

Carbons bearing

hydroxyl groups (C-1,

C-5)

~137
Aromatic carbons (C-

3, C-7)

~125
Aromatic carbons (C-

4a, C-9a)

~120
Aromatic carbons (C-

4, C-8)

~119
Aromatic carbons (C-

2, C-6)

~116
Aromatic carbons (C-

8a, C-10a)

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
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Infrared (IR) Spectroscopy
The IR spectrum of Anthrarufin is characterized by the vibrational frequencies of its functional

groups. The presence of hydroxyl and carbonyl groups gives rise to distinct absorption bands.

Table 2: Key IR Absorption Bands for Anthrarufin

Wavenumber (cm⁻¹) Vibrational Mode Description

~3400-3100 O-H stretch

Broad band indicating

hydrogen-bonded hydroxyl

groups.

~1670-1630 C=O stretch

Strong absorption from the

quinone carbonyl groups. The

presence of two bands in this

region can be attributed to the

free and hydrogen-bonded

carbonyls.

~1600-1450 C=C stretch
Aromatic ring skeletal

vibrations.

~1300-1200 C-O stretch Phenolic C-O stretching.

~850-750 C-H bend
Out-of-plane bending of

aromatic C-H bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic absorption spectrum of Anthrarufin exhibits characteristic bands in the UV and

visible regions, arising from π → π* and n → π* electronic transitions within its extended

conjugated system.

Table 3: UV-Vis Absorption Maxima for Anthrarufin
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Wavelength (λmax) in nm Solvent Transition Type

~250 Ethanol π → π

~280 Ethanol π → π

~430 Ethanol n → π*

Note: The position and intensity of absorption bands can be influenced by the solvent polarity.

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for Anthrarufin.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of Anthrarufin in about 0.6 mL of a

suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Data Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-

to-noise ratio.

Acquire the ¹³C NMR spectrum, which may require a larger number of scans due to the

lower natural abundance of the ¹³C isotope.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the

chemical shifts to the internal standard.

IR Spectroscopy
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Sample Preparation: Prepare a solid sample by either creating a KBr pellet or using an

Attenuated Total Reflectance (ATR) accessory.

KBr Pellet: Mix a small amount of Anthrarufin (1-2 mg) with approximately 100-200 mg of

dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet

using a hydraulic press.

ATR: Place a small amount of the solid sample directly on the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

Record a background spectrum of the empty sample compartment (for KBr pellet) or the

clean ATR crystal.

Place the prepared sample in the spectrometer's sample holder.

Record the IR spectrum, typically in the range of 4000 to 400 cm⁻¹. An average of 16 to 32

scans is common to improve the signal-to-noise ratio.

Data Processing: The spectrum is typically displayed in terms of transmittance or

absorbance versus wavenumber.

UV-Vis Spectroscopy
Sample Preparation: Prepare a stock solution of Anthrarufin by accurately weighing the

solid and dissolving it in a spectroscopic grade solvent (e.g., ethanol or methanol) in a

volumetric flask. Prepare a dilute solution (typically in the 10⁻⁵ to 10⁻⁶ M range) by serial

dilution to ensure the absorbance falls within the linear range of the instrument (typically

below 1.0 AU).

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

Data Acquisition:

Use a pair of matched 1 cm path length quartz cuvettes.
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Fill the reference cuvette with the pure solvent and the sample cuvette with the prepared

Anthrarufin solution.

Record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).

Data Processing: Identify the wavelengths of maximum absorbance (λmax). The molar

absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the

absorbance, c is the concentration, and l is the path length.

Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the spectroscopic analysis of

Anthrarufin and the logical relationship between the different spectroscopic techniques and

the structural information they provide.
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Caption: General workflow for the spectroscopic analysis of Anthrarufin.
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Spectroscopic Techniques Derived Structural Information
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Caption: Relationship between spectroscopic techniques and derived structural information for

Anthrarufin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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